molecular formula C20H21FN2O2 B2501508 4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941953-93-1

4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2501508
CAS No.: 941953-93-1
M. Wt: 340.398
InChI Key: MGRNKHSNMXBYHF-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk.

Future Directions

Future research on this compound could involve studying its reactivity, investigating its potential uses, and optimizing its synthesis. It could also involve exploring its interactions with biological systems if it’s intended to be a drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isobutyl-substituted anthranilic acid derivative reacts with an appropriate aldehyde under acidic conditions to form the quinoline core.

    Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the benzamide moiety: The final step involves the coupling of the fluoro-substituted quinoline with a benzoyl chloride derivative under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, optimization of reaction conditions, and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
  • 4-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
  • 4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Uniqueness

4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The isobutyl group also contributes to its distinct physicochemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-13(2)12-23-18-9-8-17(11-15(18)5-10-19(23)24)22-20(25)14-3-6-16(21)7-4-14/h3-4,6-9,11,13H,5,10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRNKHSNMXBYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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